2,6-Diethylphenol

Description

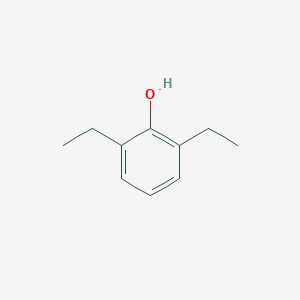

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METWAQRCMRWDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-20-8 | |

| Record name | Phenol, 2,6-diethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061401 | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-59-3 | |

| Record name | 2,6-Diethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC69FTD6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Diethylphenol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 2,6-diethylphenol. This valuable chemical intermediate is noted for its applications in the synthesis of various compounds, including antioxidants and polymers.

Chemical Structure and Identification

This compound is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1006-59-3[1][2] |

| Molecular Formula | C₁₀H₁₄O[1][2] |

| SMILES | CCc1cccc(CC)c1O |

| InChI | InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 |

| InChIKey | METWAQRCMRWDAW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Unit |

| Molecular Weight | 150.22 | g/mol [2] |

| Appearance | Brown to reddish-brown solid | - |

| Melting Point | 37.5 | °C |

| Boiling Point | 218 | °C |

| Density | 0.9688 (estimate) | g/cm³ |

| pKa | 10.57 ± 0.10 (Predicted) | - |

| LogP | 3.03 | - |

| Water Solubility | Slightly soluble | - |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for research and development. The following sections provide representative experimental protocols based on established methods for similar phenolic compounds.

Synthesis of this compound via Friedel-Crafts Alkylation of Phenol

This protocol describes a general procedure for the synthesis of this compound through the alkylation of phenol with ethanol using a solid acid catalyst.

Materials:

-

Phenol

-

Ethanol

-

Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

-

Nitrogen gas (inert atmosphere)

-

Solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

Catalyst Activation: The solid acid catalyst is activated by heating under a vacuum or a flow of inert gas to remove adsorbed water.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with phenol and the activated catalyst.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 150-250 °C) under a nitrogen atmosphere. Ethanol is then added dropwise or as a continuous feed over a period of several hours.

-

Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is diluted with an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove any unreacted phenol. The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound.

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane or hexane. For quantitative analysis, an internal standard may be added.

Instrumental Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ 0.0 ppm).

Spectrometer Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled experiment. Key parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: The sample can be dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of the sample.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumental Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Potential Mechanism of Action

While the specific signaling pathways involving this compound are not well-documented, its structural similarity to other phenolic compounds, such as the anesthetic propofol (2,6-diisopropylphenol), suggests potential interactions with ligand-gated ion channels. Research on a nonanesthetic analog, 2,6-di-tert-butylphenol, has shown modulation of GABA-A and glycine receptors.[3] This suggests a plausible, albeit unconfirmed, mechanism of action for this compound involving the modulation of inhibitory neurotransmitter receptors.

Synthesis Workflow

The synthesis of this compound from phenol is a multi-step process that involves the electrophilic substitution of ethyl groups onto the aromatic ring. A generalized workflow for this synthesis is depicted below.

References

In-Depth Technical Guide: 2,6-Diethylphenol (CAS Number: 1006-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-diethylphenol, a substituted phenol with significant potential in research and drug development. This document consolidates key information on its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.[1] This substitution pattern imparts specific properties relevant to its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1006-59-3 | [1] |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | |

| Boiling Point | 218 °C | |

| Melting Point | 37.5 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents | |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenol, 2,6-diethyl- | [1] |

Table 2: Spectroscopic Data Reference for Analogue (2,6-dimethylphenol)

| Spectroscopic Data | Description |

| 1H NMR | The spectrum would show distinct signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, along with a characteristic signal for the hydroxyl proton. |

| 13C NMR | The spectrum would display unique peaks for the carbon atoms in the aromatic ring, including the carbon attached to the hydroxyl group and the carbons bearing the ethyl substituents, as well as signals for the methylene and methyl carbons of the ethyl groups. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction introduces ethyl groups at the positions ortho to the hydroxyl group.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Ethanol

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

-

Phenol

-

Anhydrous Ethanol

-

Solid acid catalyst (e.g., γ-alumina, zeolites)

-

Anhydrous Toluene (or other suitable solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

1 M Sodium Hydroxide solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas inlet

-

Apparatus for filtration

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To the three-necked flask, add the activated solid acid catalyst and anhydrous toluene.

-

Reactant Addition: Dissolve phenol in anhydrous toluene and add it to the reaction flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-250 °C). Add anhydrous ethanol dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to recover the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution to remove any unreacted phenol.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an intravenous anesthetic agent. Its structural similarity to propofol (2,6-diisopropylphenol), a widely used anesthetic, suggests a similar mechanism of action.

Anesthetic Activity

Studies have shown that this compound induces anesthesia in animal models. The potency and duration of its anesthetic effects are key parameters for its potential therapeutic use.

Mechanism of Action: Positive Allosteric Modulator of GABAA Receptors

It is proposed that this compound, like propofol, enhances the activity of the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound is believed to bind to a distinct site on the GABAA receptor, allosterically modulating the receptor to increase its sensitivity to GABA.

Caption: Proposed mechanism of action at the GABAA receptor.

Potential Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The presence of electron-donating ethyl groups on the aromatic ring of this compound may enhance its antioxidant potential.

Experimental Protocols

The following are general protocols for assessing the biological activities of this compound. These protocols may require optimization for specific experimental conditions.

In Vivo Anesthetic Activity Assay in Rodents

This protocol provides a general framework for determining the anesthetic potency (e.g., ED50) of this compound in a rodent model.

Materials:

-

This compound

-

Vehicle for injection (e.g., a lipid emulsion)

-

Rodents (e.g., mice or rats)

-

Syringes and needles for intravenous injection

Procedure:

-

Animal Preparation: Acclimate animals to the experimental environment.

-

Dose Preparation: Prepare a series of graded doses of this compound in the vehicle.

-

Drug Administration: Administer the prepared doses intravenously to different groups of animals.

-

Assessment of Anesthesia: A common endpoint is the loss of the righting reflex (LORR). An animal is considered anesthetized if it fails to right itself within a specified time (e.g., 30 seconds) when placed on its back.

-

Data Analysis: Record the number of animals in each dose group that exhibit LORR. Calculate the ED50 (the dose at which 50% of the animals show the anesthetic effect) using appropriate statistical methods (e.g., probit analysis).

Caption: Workflow for in vivo anesthetic activity assay.

In Vitro GABAA Receptor Potentiation Assay (Electrophysiology)

This protocol outlines a general method for measuring the potentiation of GABA-evoked currents by this compound using whole-cell patch-clamp electrophysiology in cultured neurons or cells expressing GABAA receptors.

Materials:

-

Cultured neurons or cell line expressing GABAA receptors (e.g., HEK293 cells)

-

External and internal recording solutions

-

GABA

-

This compound

-

Patch-clamp electrophysiology setup

Procedure:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and presence of this compound. Measure the peak amplitude of the currents and calculate the potentiation as the percentage increase in current amplitude in the presence of the compound. Determine the EC50 for potentiation.[2]

In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the antioxidant activity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of this compound in methanol.

-

Reaction Mixture: In a microplate well or cuvette, mix the DPPH solution with the this compound solution. A control containing only the DPPH solution and methanol should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3][4][5][6][7]

References

- 1. This compound | C10H14O | CID 70507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abnormal GABAA Receptor-Mediated Currents in Dorsal Root Ganglion Neurons Isolated from Na–K–2Cl Cotransporter Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of 2,6-Diethylphenol from Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diethylphenol from phenol, a key intermediate in the pharmaceutical and chemical industries. The document details the core chemical principles, catalytic systems, reaction conditions, and analytical methodologies pertinent to this transformation. Particular emphasis is placed on achieving high selectivity for the desired 2,6-disubstituted product, a common challenge in the ortho-alkylation of phenols.

Introduction

The selective alkylation of phenols, particularly at the ortho positions, is a fundamental process in organic synthesis, yielding valuable intermediates for a range of applications. This compound is a significant building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The primary route to its synthesis involves the direct alkylation of phenol with an ethylating agent, typically ethanol or ethylene, in the presence of a catalyst. The paramount challenge in this process is controlling the regioselectivity to favor the formation of the 2,6-disubstituted product over other isomers (2-ethylphenol, 4-ethylphenol) and polyalkylated species.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by solid acids, such as zeolites or metal oxides. The catalyst facilitates the generation of an ethyl carbocation or a related electrophilic species from the ethylating agent (e.g., ethanol). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of 2-ethylphenol and 4-ethylphenol as primary products. A subsequent ethylation at the remaining ortho position of 2-ethylphenol yields the desired this compound.

Caption: Reaction pathway for the synthesis of this compound from phenol.

Quantitative Data on Phenol Ethylation

Achieving high selectivity for this compound is challenging. The following tables summarize representative data from studies on the gas-phase ethylation of phenol over different zeolite catalysts. While these studies primarily focused on mono-ethylated products, the data provides valuable insights into the factors influencing ortho-alkylation.

Table 1: Ethylation of Phenol over HZSM5 Zeolite [1][2]

| Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity to o-Ethylphenol (%) | Selectivity to p-Ethylphenol (%) | Selectivity to Diethylphenols (%) |

| 250 | 45.2 | 35.8 | 14.2 | 5.1 |

| 300 | 62.7 | 30.1 | 25.6 | 8.9 |

| 350 | 78.4 | 22.5 | 38.4 | 12.3 |

Table 2: Ethylation of Phenol over HMCM22 Zeolite [1][2]

| Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity to o-Ethylphenol (%) | Selectivity to p-Ethylphenol (%) | Selectivity to Diethylphenols (%) |

| 250 | 38.9 | 20.1 | 51.4 | 3.2 |

| 300 | 55.1 | 18.7 | 45.3 | 6.5 |

| 350 | 71.3 | 15.4 | 39.8 | 10.1 |

Note: The data presented is illustrative of trends in phenol ethylation and may not directly represent optimized conditions for this compound synthesis.

Experimental Protocols

The following is a representative experimental protocol for the gas-phase ethylation of phenol, adapted from procedures for similar alkylation reactions.[1][2]

4.1. Catalyst Preparation (Illustrative Example: Zeolite Catalyst)

-

The parent zeolite (e.g., HZSM5) is calcined in air at 550 °C for 6 hours to remove any organic templates.

-

The calcined zeolite is then ion-exchanged with a suitable metal salt solution (if required for modifying acidity or selectivity).

-

The exchanged zeolite is filtered, washed thoroughly with deionized water, and dried at 110 °C overnight.

-

Finally, the catalyst is calcined again in air at 550 °C for 6 hours.

4.2. Catalytic Reaction

-

A fixed-bed reactor is packed with a known amount of the prepared catalyst.

-

The catalyst is pre-treated in situ by heating to the reaction temperature under a flow of inert gas (e.g., nitrogen) for 1 hour.

-

A mixture of phenol and ethanol, with a specific molar ratio (e.g., 1:3 to 1:5), is vaporized and fed into the reactor at a controlled flow rate.

-

The reaction is carried out at a specific temperature (e.g., 250-400 °C) and pressure (e.g., atmospheric pressure).

-

The product stream exiting the reactor is cooled and condensed.

4.3. Product Analysis

-

The collected liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components.

-

A suitable internal standard is used for accurate quantification.

-

The GC is equipped with a capillary column suitable for separating phenolic isomers (e.g., DB-5ms).

-

The MS is operated in electron ionization (EI) mode, and the mass spectra are compared with a standard library for compound identification.

Caption: General experimental workflow for the synthesis of this compound.

Key Challenges and Optimization Strategies

-

Selectivity Control: The primary challenge is to maximize the yield of this compound while minimizing the formation of other isomers and polyalkylated products.

-

Catalyst Design: The use of shape-selective catalysts, such as zeolites with specific pore structures and acidity, can sterically hinder the formation of bulky isomers and favor ortho-alkylation.

-

Reaction Conditions: Optimization of reaction temperature, pressure, and reactant molar ratio is crucial. Lower temperatures generally favor ortho-selectivity, while higher temperatures can lead to isomerization and disproportionation.

-

-

Catalyst Deactivation: Carbon deposition (coking) on the catalyst surface can lead to a decrease in activity over time.

-

Regeneration: The catalyst can often be regenerated by controlled combustion of the coke in air.

-

Process Conditions: Operating at optimal conditions can minimize the rate of coke formation.

-

Conclusion

The synthesis of this compound from phenol is a well-established yet challenging process where catalyst performance and reaction parameter control are paramount for achieving high yields and selectivity. This guide has outlined the fundamental principles, provided illustrative quantitative data, and presented a general experimental framework for this important transformation. Further research into novel catalytic systems and process optimization will continue to drive advancements in the efficient and selective production of this valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,6-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylphenol is an organic compound that belongs to the phenol family. It is characterized by a benzene ring substituted with a hydroxyl group and two ethyl groups at positions 2 and 6. This sterically hindered phenol exhibits unique physical and chemical properties that make it a valuable intermediate in the synthesis of various fine chemicals, including antioxidants, pharmaceuticals, and specialty polymers. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Brown to reddish-brown solid | [4] |

| Melting Point | 37.5 °C | [4] |

| Boiling Point | 218 °C | [4] |

| Density | 0.9688 g/cm³ (estimate) | [4] |

| Refractive Index | 1.5154 (estimate) | [4] |

| Solubility | Slightly soluble in water; more soluble in organic solvents. | [2] |

| CAS Number | 1006-59-3 | [1] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the hydroxyl group and the aromatic ring, influenced by the steric hindrance from the two ethyl groups.

Acidity

The acidity of a phenol is indicated by its pKa value. For this compound, the predicted pKa is:

| Property | Value | Reference |

| pKa | 10.57 ± 0.10 (Predicted) | [4] |

The ethyl groups at the ortho positions sterically hinder the hydroxyl group, which can influence its acidity compared to unhindered phenols.

Chemical Reactivity

This compound undergoes typical reactions of phenols, although the reaction rates and regioselectivity can be affected by the bulky ethyl groups.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group. However, the ortho positions are blocked by the ethyl groups, so electrophilic substitution primarily occurs at the para position.

-

Oxidation: The phenolic hydroxyl group can be oxidized. This property is key to its use as an antioxidant, where it can scavenge free radicals.

-

Etherification and Esterification: The hydroxyl group can react with alkyl halides or acid chlorides to form ethers and esters, respectively. The steric hindrance may necessitate more forcing reaction conditions.

Synthesis

The synthesis of 2,6-disubstituted phenols like this compound often involves the alkylation of phenol. A common industrial method for producing the related 2,6-dimethylphenol is the gas-phase catalytic reaction of phenol with methanol.[5] A similar approach can be envisioned for this compound using ethanol or ethylene as the alkylating agent.

A general workflow for the synthesis of 2,6-dialkylphenols is depicted below:

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is characterized by a prominent O-H stretching band and C=C stretching bands from the aromatic ring. For this compound, the expected characteristic peaks are:

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H Stretch | ~3550 - 3450 | Strong, may be broad due to hydrogen bonding |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium to weak |

| C-H Stretch (Aliphatic) | < 3000 | Medium to strong |

| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium to strong |

| C-O Stretch | ~1260 - 1180 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. For this compound in a solvent like CDCl₃, the expected chemical shifts are:

¹H NMR:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| OH | Variable (typically 4-7) | Singlet | 1H |

| Ar-H (meta) | ~6.8 - 7.2 | Doublet | 2H |

| Ar-H (para) | ~6.7 - 7.0 | Triplet | 1H |

| -CH₂- | ~2.6 | Quartet | 4H |

| -CH₃ | ~1.2 | Triplet | 6H |

¹³C NMR:

| Carbon | Chemical Shift (ppm) |

| C-OH | ~150-155 |

| C-Et | ~130-135 |

| C-H (meta) | ~125-130 |

| C-H (para) | ~115-120 |

| -CH₂- | ~20-25 |

| -CH₃ | ~10-15 |

Mass Spectrometry

In mass spectrometry, phenols typically show a strong molecular ion peak. Fragmentation patterns often involve the loss of the alkyl groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own characterization of this compound.

Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent like ethanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.[6][7]

-

Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of the phenol stock solution to a larger volume of the buffer. This ensures the total phenol concentration is the same in all samples.

-

pH Measurement: Use a calibrated pH meter to accurately measure the pH of each prepared sample.[6]

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum for each sample. Identify a wavelength where the acidic and basic forms of the phenol have significantly different absorbances.

-

Data Analysis: Plot the absorbance at the chosen wavelength against the measured pH for each sample. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Characterization by Spectroscopy

The following outlines the general procedures for obtaining spectroscopic data for this compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. If the sample is melted, it can be analyzed as a thin film between two salt plates. For solution-state IR, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄ or CS₂).[8]

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the different protons and carbons in the molecule.[9][10] A "D₂O shake" can be performed to confirm the identity of the -OH proton signal; adding a drop of D₂O to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[9]

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.[11]

Conclusion

This compound is a sterically hindered phenol with a well-defined set of physical and chemical properties. Its characteristics, particularly its antioxidant potential and its utility as a chemical intermediate, make it a compound of significant interest in various fields of research and development. This guide provides the foundational technical information and experimental guidance necessary for scientists and professionals to effectively work with and understand this important molecule.

References

- 1. This compound | C10H14O | CID 70507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1006-59-3: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 1006-59-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. documents.thermofisher.com [documents.thermofisher.com]

2,6-Diethylphenol molecular weight and formula

This document provides the fundamental molecular properties of 2,6-Diethylphenol, a significant compound in chemical research and development.

Molecular Identity and Weight

The empirical and molecular formula, along with the precise molecular weight, are foundational data points for any experimental or developmental work. These values are crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O[1][2][3][4] |

| Molecular Weight | 150.22 g/mol [1][3] |

| Monoisotopic Mass | 150.104465066 Da[3] |

The structural representation of this compound is fundamental to understanding its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

References

Spectroscopic Data of 2,6-Diethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diethylphenol, a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities where the unambiguous identification and characterization of this compound are critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 1006-59-3, Molecular Formula: C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | Triplet (t) | 1H | Ar-H (para) |

| ~6.8 | Doublet (d) | 2H | Ar-H (meta) |

| ~4.6 | Singlet (s) | 1H | OH |

| ~2.6 | Quartet (q) | 4H | -CH₂- |

| ~1.2 | Triplet (t) | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-O (Ar) |

| ~128 | C-H (Ar, para) |

| ~126 | C-H (Ar, meta) |

| ~124 | C-C (Ar, ortho) |

| ~24 | -CH₂- |

| ~13 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Strong, Sharp | O-H Stretch (free) |

| ~3400 | Strong, Broad | O-H Stretch (H-bonded) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2970, ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1470 | Medium | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-O Stretch (Phenolic) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₂H₅]⁺ |

| 107 | Moderate | [M - C₃H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

For ¹H NMR, a standard single-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[3] The spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[5][6][7][8] A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.[6]

A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like alkylphenols.[9][10][11][12][13] A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.[9]

The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar or semi-polar column like a DB-5ms).[9] The GC oven temperature is programmed to ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of the compound.[9]

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[14][15]

Visualizations

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. kaycantest.com [kaycantest.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 8. mt.com [mt.com]

- 9. agilent.com [agilent.com]

- 10. pepolska.pl [pepolska.pl]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,6-Diethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-diethylphenol in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols to enable researchers to generate precise solubility data. The widely recognized shake-flask method for solubility determination is presented, along with a standard High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. Additionally, this guide includes available qualitative solubility information for this compound and quantitative data for the structurally similar compound, 2,6-dimethylphenol, to provide a comparative context. Visual workflows for the experimental procedures are also provided to ensure clarity and reproducibility.

Introduction

This compound is an organic compound with applications in chemical synthesis and as an intermediate in the manufacturing of various products, including antioxidants and polymers. For researchers and professionals in drug development and materials science, a thorough understanding of its solubility in different organic solvents is critical for process design, formulation development, purification, and reaction chemistry. The solubility of a compound dictates its behavior in solution, influencing reaction rates, bioavailability, and the ease of handling and processing.

This guide addresses the current gap in available quantitative solubility data for this compound. While it is generally understood to be more soluble in organic solvents than in water, precise measurements are not readily found in scientific literature.[1] To empower researchers to overcome this data scarcity, this document provides robust, step-by-step experimental methodologies for determining solubility.

Qualitative Solubility Profile of this compound

General observations indicate that this compound, a phenolic compound with two ethyl groups on the benzene ring, exhibits good solubility in a range of organic solvents.[1] This is attributed to the hydrophobic nature of the diethyl-substituted aromatic ring, which interacts favorably with non-polar and moderately polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to its solubility in protic solvents like alcohols. It is characterized as being slightly soluble in water but more soluble in organic solvents.[1]

Solubility Data of a Structural Analog: 2,6-Dimethylphenol

In the absence of specific quantitative data for this compound, the solubility of its close structural analog, 2,6-dimethylphenol, can offer some insight. It is important to note that the substitution of methyl with ethyl groups will likely increase the hydrophobicity and may alter the solubility profile. The available data for 2,6-dimethylphenol is summarized below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 10 g/L | [2] |

| Ethanol | Not Specified | Very Soluble | [3] |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, the following experimental protocol, based on the established shake-flask method, is recommended.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to be used in the HPLC analysis to a concentration within the calibrated range of the instrument.

Shake-Flask Solubility Determination Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used analytical technique for determining the concentration of phenolic compounds in solution.[7][8][9][10][11]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% phosphoric acid). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 274 nm (typical for phenols).[7]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

HPLC Quantification Workflow

Conclusion

References

- 1. CAS 1006-59-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

- 3. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. epa.gov [epa.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

2,6-Diethylphenol: A Review of Available Toxicological Data and Safety Information

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological data and safety information for 2,6-diethylphenol (CAS No. 1006-59-3). It is important to note at the outset that publicly accessible, in-depth toxicological studies specifically on this compound are exceedingly limited. Much of the available data is derived from notifications to regulatory bodies and general chemical property databases, rather than from comprehensive, peer-reviewed toxicological research. Consequently, a complete toxicological profile as is available for more common industrial chemicals cannot be constructed at this time.

General Safety and Hazard Information

Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

-

Acute Oral Toxicity: Harmful if swallowed (Acute Toxicity, Category 4).

-

Skin Irritation: May cause skin irritation (Skin Irritation, Category 2).

-

Eye Irritation: May cause serious eye irritation (Eye Irritation, Category 2).

-

Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).

These classifications suggest that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound to avoid direct contact and inhalation.

Quantitative Toxicological Data

A thorough search of scientific literature and regulatory databases did not yield specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) from dedicated studies on this compound. The information that is often available for other chemicals, such as detailed acute, sub-chronic, and chronic toxicity studies, appears to be absent or not publicly available for this specific compound.

Due to the lack of quantitative data, the following tables, which would typically summarize such information, are presented to highlight the current data gaps.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Data Not Available | Oral | Data Not Available | |

| LD50 | Data Not Available | Dermal | Data Not Available | |

| LC50 | Data Not Available | Inhalation | Data Not Available |

Table 2: Repeated Dose and Chronic Toxicity Data for this compound

| Endpoint | Species | Route | Duration | Value (NOAEL/LOAEL) | Effects Observed | Reference |

| Repeated Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Carcinogenicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Data Not Available | Data Not Available | Data Not Available | |

| In vitro Chromosome Aberration | Data Not Available | Data Not Available | Data Not Available | |

| In vivo Micronucleus Test | Data Not Available | Data Not Available | Data Not Available |

Table 4: Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Route | Value (NOAEL/LOAEL) | Effects Observed | Reference |

| Reproductive Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Developmental Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for key toxicological studies on this compound cannot be provided as no such studies were identified in the public domain. For reference, standard methodologies for toxicological assessments are outlined in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Signaling Pathways and Mechanism of Action

The mechanism of toxic action and any specific cellular signaling pathways affected by this compound have not been elucidated in the available literature. Research on structurally related compounds, such as other alkylphenols, may offer potential avenues for investigation, but direct evidence for this compound is lacking.

Mandatory Visualizations

Due to the absence of identified signaling pathways, detailed experimental workflows, or established logical relationships concerning the toxicology of this compound, the creation of meaningful Graphviz diagrams as requested is not feasible.

Conclusion

This technical guide highlights a significant gap in the publicly available toxicological data for this compound. While basic hazard classifications indicate potential for acute toxicity upon ingestion and irritation to skin, eyes, and the respiratory system, a comprehensive understanding of its toxicological profile is hindered by the lack of quantitative data from dedicated studies. For professionals in research and drug development, this underscores the necessity for preliminary in-house safety assessments and suggests that any application of this compound should proceed with caution, adhering to stringent safety protocols. Further research is imperative to fully characterize the toxicological properties of this compound.

References

Environmental Fate and Degradation of 2,6-Diethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,6-diethylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, such as 2,6-dimethylphenol and 2,6-di-tert-butylphenol, to provide a scientifically grounded assessment of its likely environmental behavior. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols for key assessment methods are provided.

Physicochemical Properties of this compound

The environmental transport and distribution of a chemical are largely governed by its fundamental physicochemical properties. The following table summarizes key properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 1006-59-3 | [1] |

| Log P (Octanol-Water Partition Coefficient) | 2.517 (Calculated) | [3] |

| Water Solubility | Log₁₀WS = -2.63 (Calculated, mol/L) | [3] |

| Vapor Pressure | ||

| Henry's Law Constant | ||

| pKa |

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are determined by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Based on the chemical structure of this compound, which lacks hydrolyzable functional groups, it is not expected to undergo significant hydrolysis in the environment[4].

Photolysis: Phenolic compounds can undergo direct photolysis if they absorb light in the environmental UV spectrum ( > 290 nm). While specific data for this compound is unavailable, the structurally similar 2,6-dimethylphenol has an absorption band at 268 nm which may extend into the environmentally relevant UV region, suggesting a potential for direct photolysis[4]. Indirect photolysis, through reactions with photochemically produced hydroxyl radicals in the atmosphere, is also a likely degradation pathway. For 2,6-dimethylphenol, the atmospheric half-life is estimated to be approximately 5.8 hours[4].

Biotic Degradation

Biodegradation is expected to be a primary degradation pathway for this compound in both aquatic and terrestrial environments. Studies on analogous compounds provide insights into its potential biodegradability.

Aerobic Biodegradation: Screening studies on 2,6-dimethylphenol have shown that it is readily degraded by adapted activated sludge, with 94.3% removal of chemical oxygen demand observed after 5 days[4]. This suggests that this compound is also likely to be readily biodegradable under aerobic conditions.

Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is limited. Studies on 2,6-dimethylphenol have shown that it is more persistent under anaerobic conditions, with little to no degradation observed over several weeks[4].

Soil Sorption and Mobility: The mobility of this compound in soil is influenced by its sorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (Log P). A higher Log P value generally corresponds to stronger sorption and lower mobility in soil.

Putative Microbial Degradation Pathway

While a specific microbial degradation pathway for this compound has not been elucidated, a putative pathway can be proposed based on the known metabolism of similar compounds like 2,6-dichloro-4-ethylphenol[5]. The degradation is likely initiated by oxidation of one of the ethyl side chains.

Caption: A putative microbial degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a chemical's environmental fate. The following sections outline generalized protocols for key studies.

Ready Biodegradability Test (Based on OECD 301F: Manometric Respirometry)

This test method evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

1. Principle: A solution or suspension of this compound in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge) and incubated in a closed respirometer under aerobic conditions in the dark[6][7]. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Materials and Apparatus:

-

Respirometer: A device that measures oxygen consumption.

-

Test vessels and flasks.

-

Mineral Medium: A solution containing essential mineral nutrients for microbial growth.

-

Inoculum: Mixed culture of microorganisms from the effluent of a wastewater treatment plant.

-

Test Substance: this compound.

-

Reference Substance: A readily biodegradable compound like sodium benzoate or aniline to validate the test system[6].

3. Procedure:

-

Prepare the mineral medium and add the test substance to achieve a concentration that is sufficient to yield measurable oxygen uptake but is not inhibitory to the microorganisms.

-

Inoculate the medium with the prepared microbial inoculum.

-

Set up parallel flasks for the test substance, a blank control (inoculum only), and a reference substance control[6].

-

Incubate the flasks in the respirometer at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

-

Continuously measure the oxygen consumption in each flask.

4. Data Analysis:

-

Calculate the percentage of biodegradation for each measurement time point by dividing the measured oxygen consumption by the theoretical oxygen demand (ThOD) of the test substance.

-

A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period[7].

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for the quantification of phenolic compounds in aqueous samples.

1. Principle: A water sample is injected into an HPLC system where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector is used to quantify the concentration of the analyte of interest[8].

2. Instrumentation and Reagents:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Reverse-phase HPLC column (e.g., C18).

-

Mobile Phase: A mixture of solvents, such as acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape[8].

-

Standard Solutions: Solutions of this compound of known concentrations for calibration.

3. Sample Preparation:

-

Water samples may require filtration to remove particulate matter.

-

For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

4. Chromatographic Conditions:

-

Column: e.g., Newcrom R1 reverse-phase column[8].

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidifier.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detector Wavelength: Set to the wavelength of maximum absorbance for this compound.

-

Injection Volume: Typically 10-100 µL.

5. Quantification:

-

A calibration curve is generated by injecting standard solutions of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a general workflow for investigating the microbial degradation of a compound like this compound.

Caption: A generalized workflow for assessing the biodegradability of a chemical.

Conclusion

While specific experimental data on the environmental fate and degradation of this compound is limited, a reasonable assessment can be made based on its physicochemical properties and the behavior of structurally similar compounds. This compound is expected to be susceptible to aerobic biodegradation and, to a lesser extent, photolysis. It is not expected to undergo significant hydrolysis. Its mobility in soil will be moderate, depending on the organic carbon content. Further experimental studies following standardized protocols, such as those outlined in this guide, are necessary to definitively determine its environmental persistence and degradation kinetics. This information is critical for conducting thorough environmental risk assessments and ensuring the safe use and disposal of this compound.

References

- 1. This compound | C10H14O | CID 70507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2,6-diethyl- | CymitQuimica [cymitquimica.com]

- 3. Phenol, 2,6-diethyl- (CAS 1006-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oecd.org [oecd.org]

- 7. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Separation of Phenol, 2,6-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,6-Diethylphenol to Polyphenylene Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenylene ether (PPE), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic with a combination of desirable properties including high thermal stability, excellent dimensional stability, low moisture absorption, and good dielectric properties. The synthesis of PPE is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols. While the polymerization of 2,6-dimethylphenol is extensively documented, this document provides detailed application notes and protocols for the synthesis of poly(2,6-diethyl-1,4-phenylene ether) from 2,6-diethylphenol.

The protocols described herein are based on well-established methods for the synthesis of analogous polyphenylene ethers, particularly poly(2,6-dimethyl-1,4-phenylene ether), due to a lack of specific detailed experimental literature for the this compound monomer. The principles of oxidative coupling polymerization using copper-amine catalysts are directly applicable and can be adapted for this specific monomer.

Reaction Principle: Oxidative Coupling Polymerization

The synthesis of poly(2,6-diethyl-1,4-phenylene ether) is achieved through the oxidative coupling of this compound monomers. This reaction is typically catalyzed by a copper-amine complex in the presence of an oxygen source. The polymerization proceeds via the formation of phenoxy radicals, which then couple to form ether linkages, leading to the growth of the polymer chain.

A proposed reaction mechanism involves the following key steps:

-

Formation of the Active Catalyst: A copper(I) salt and an amine ligand react to form an active copper-amine catalyst complex.

-

Oxidation of Copper(I) to Copper(II): The copper(I) complex is oxidized to a copper(II) species by molecular oxygen.

-

Formation of a Phenoxy Radical: The copper(II) complex abstracts a hydrogen atom from the hydroxyl group of this compound, forming a phenoxy radical and regenerating the copper(I) catalyst.

-

Carbon-Oxygen (C-O) Coupling: The phenoxy radicals undergo coupling to form dimers, trimers, and ultimately, high molecular weight polymer chains through the formation of ether bonds.

A side reaction that can occur is the carbon-carbon (C-C) coupling of phenoxy radicals, leading to the formation of a diphenoquinone byproduct, which can impart color to the final polymer. Careful control of reaction conditions is crucial to minimize the formation of this byproduct.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | Should be purified by recrystallization from a suitable solvent like heptane if necessary. |

| Copper(I) Bromide (CuBr) | 99.99% | Sigma-Aldrich | Stored under an inert atmosphere. |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Sigma-Aldrich | Distilled before use. |

| Toluene | Anhydrous | Sigma-Aldrich | Dried over molecular sieves. |

| Methanol | ACS Grade | Fisher Scientific | Used for precipitation. |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | Used for catalyst removal. |

| Oxygen | High Purity | Airgas | |

| Nitrogen | High Purity | Airgas |

Protocol 1: Homogeneous Polymerization in Toluene

This protocol is adapted from the well-established synthesis of poly(2,6-dimethyl-1,4-phenylene ether).

1. Catalyst Preparation: a. In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, add Copper(I) Bromide (0.1 mmol). b. Purge the flask with nitrogen for 15 minutes. c. Add anhydrous toluene (20 mL) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol) via syringe. d. Stir the mixture under a nitrogen atmosphere until the catalyst dissolves to form a clear, colorless solution.

2. Polymerization: a. In a separate flask, dissolve this compound (10 mmol) in anhydrous toluene (30 mL). b. Switch the atmosphere in the catalyst solution flask from nitrogen to oxygen (a balloon filled with oxygen is suitable). c. Add the this compound solution to the catalyst solution dropwise over 30 minutes with vigorous stirring. d. The reaction mixture will gradually become more viscous and may change color. e. Continue stirring under the oxygen atmosphere at room temperature for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity.

3. Polymer Isolation and Purification: a. After the reaction is complete, stop the oxygen flow. b. Pour the viscous polymer solution into a beaker containing methanol (300 mL) with a few drops of concentrated hydrochloric acid. This will precipitate the polymer and help to remove the copper catalyst. c. Stir the mixture vigorously to ensure complete precipitation. d. Filter the white, fibrous polymer using a Büchner funnel. e. Wash the polymer thoroughly with methanol (3 x 50 mL). f. Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol to further purify it. g. Dry the final polymer in a vacuum oven at 80°C overnight.

Expected Results and Characterization

The resulting poly(2,6-diethyl-1,4-phenylene ether) is expected to be a white to off-white solid. The molecular weight and polydispersity of the polymer are dependent on various factors including reaction time, temperature, and monomer/catalyst ratio.

Table 1: Representative Data for Analogous Poly(2,6-dimethyl-1,4-phenylene ether) Synthesis

| Parameter | Value | Reference |

| Monomer | 2,6-Dimethylphenol | N/A |

| Catalyst System | CuBr / TMEDA | N/A |

| Solvent | Toluene | N/A |

| Reaction Time | 4 hours | N/A |

| Temperature | Room Temperature | N/A |

| Number Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol | N/A |

| Polydispersity Index (PDI) | 2.5 - 4.0 | N/A |

| Glass Transition Temperature (Tg) | ~210 °C | N/A |

Note: This data is for the analogous polymerization of 2,6-dimethylphenol and serves as an expected range for the polymerization of this compound under similar conditions. Actual results may vary.

Characterization Techniques:

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

-